molecular formula C13H16ClFO B1322193 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane CAS No. 487058-11-7

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane

Cat. No.: B1322193
CAS No.: 487058-11-7
M. Wt: 242.71 g/mol
InChI Key: STDAFICBFBJKTG-UHFFFAOYSA-N
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Description

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane is a chlorinated ketone derivative featuring a seven-carbon aliphatic chain terminated by a carbonyl group. The 2-fluorophenyl substituent at the carbonyl position introduces steric and electronic effects that influence its reactivity and physicochemical properties.

Properties

IUPAC Name

7-chloro-1-(2-fluorophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDAFICBFBJKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621984
Record name 7-Chloro-1-(2-fluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-11-7
Record name 7-Chloro-1-(2-fluorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzene and 7-chloroheptanone.

    Grignard Reaction: A Grignard reagent is prepared by reacting magnesium with 2-fluorobenzene in anhydrous ether. This reagent is then reacted with 7-chloroheptanone to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-chloro-1-(2-fluorophenyl)-1-oxoheptane with structurally analogous compounds, focusing on substituent variations, molecular properties, and available research data.

Structural and Molecular Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Properties/Notes
This compound 2-fluorophenyl C₁₃H₁₄ClFO 240.70 (est.) Not provided Electron-withdrawing fluorine at ortho position may enhance stability and reactivity
7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane 2,4-dichlorophenyl C₁₃H₁₃Cl₃O 299.60 898786-16-8 Increased halogenation enhances lipophilicity; SDS notes handling precautions
7-Chloro-1-(3-trifluoromethylphenyl)-1-oxoheptane 3-trifluoromethylphenyl C₁₄H₁₄ClF₃O 292.73 898783-60-3 Trifluoromethyl group improves metabolic resistance; 97% purity (lab use)
7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane 4-methoxyphenyl C₁₄H₁₇ClO₂ 252.74 898786-46-4 Methoxy group increases electron density, altering reactivity

Substituent Effects and Research Insights

  • Halogenation Patterns: The 2-fluorophenyl substituent in the parent compound offers moderate electron withdrawal, balancing reactivity and stability. The 3-trifluoromethylphenyl variant () introduces strong electron-withdrawing effects and enhanced metabolic stability, a feature leveraged in drug design to prolong bioavailability .
  • Such methods may involve nucleophilic acyl substitution or Friedel-Crafts alkylation to introduce aryl groups .

Biological Activity

7-Chloro-1-(2-fluorophenyl)-1-oxoheptane is a synthetic compound with potential biological activity, particularly within the realm of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H14ClOC_{13}H_{14}ClO, and it has a molecular weight of approximately 236.71 g/mol. The compound features a chloro substituent at the seventh position and a fluorophenyl group at the first position, contributing to its unique pharmacological properties.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is part of a broader class of indole derivatives known for their diverse biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial

These activities are thought to arise from the compound's ability to interact with various biological receptors and enzymes, influencing cellular signaling pathways and gene expression.

Biological Activity Studies

Research has demonstrated that compounds related to this compound exhibit significant biological effects across various assays. Below is a summary of key findings:

Study Cell Line/Model Activity IC50 (µM)
Study 1MCF-7 (breast cancer)Antitumor2.92
Study 2K562 (leukemia)Cytotoxicity1.42
Study 3Mouse modelsAnti-nociceptiveNot specified

Case Studies

  • Antitumor Activity : In vitro studies have shown that derivatives of this compound can inhibit the growth of breast cancer cells (MCF-7) and leukemia cells (K562). The compounds were evaluated using the MTT assay, revealing significant cytotoxic effects at varying concentrations .
  • Anti-inflammatory Effects : Research indicates that related compounds may modulate inflammatory pathways by inhibiting specific cytokines and chemokines involved in chronic pain models, suggesting potential therapeutic applications in managing inflammatory diseases .
  • Neuropharmacological Effects : In animal models, the compound exhibited anti-nociceptive properties when administered intrathecally, indicating its potential for pain management through modulation of pain pathways .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that are crucial for understanding its therapeutic efficacy:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Distribution : It may preferentially accumulate in tissues such as the liver and lungs, influencing its therapeutic effects.
  • Metabolism : Biotransformation studies suggest that it undergoes phase I and phase II metabolic reactions, leading to various metabolites that could also exhibit biological activity.

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